![molecular formula Tb96 B13387726 RuPhosPd(crotyl)Cl](/img/structure/B13387726.png)
RuPhosPd(crotyl)Cl
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Overview
Description
RuPhosPd(crotyl)Cl, also known as chloro(crotyl)(2-dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl)palladium(II), is a palladium-based catalyst. It is widely recognized for its efficiency in facilitating various organic reactions, particularly amination reactions. The compound is characterized by its bulky, electron-rich RuPhos ligand, which enhances its reactivity and minimizes the formation of side products .
Preparation Methods
Synthetic Routes and Reaction Conditions
RuPhosPd(crotyl)Cl is synthesized through a series of chemical reactions involving palladium and the RuPhos ligand. The synthesis typically involves the reaction of palladium(II) chloride with the RuPhos ligand in the presence of a crotyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of palladium(II) chloride in an appropriate solvent.
- Addition of the RuPhos ligand to the solution.
- Introduction of the crotyl group to the reaction mixture.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
RuPhosPd(crotyl)Cl undergoes various types of chemical reactions, including:
Amination Reactions: The compound is highly effective in catalyzing amination reactions, particularly with secondary amines.
Cross-Coupling Reactions: It is also used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions
Amination Reactions: Common reagents include secondary amines and aryl halides.
Cross-Coupling Reactions: Reagents include aryl boronic acids (for Suzuki-Miyaura) and aryl halides (for Buchwald-Hartwig).
Major Products
Amination Reactions: The major products are arylamines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: The products include biaryl compounds and substituted aromatic structures, which are crucial in the development of polymers, ligands, and natural products.
Scientific Research Applications
RuPhos Pd(crotyl)Cl, also known as RuPhos Pd(crotyl)Cl, is a pi-allyl catalyst that facilitates efficient delivery of the RuPhos ligand . This compound has the CAS number 1798781-96-0 and a molecular weight of 663.62, with palladium (Pd) content of 16.04% . The long description of RuPhos Pd(crotyl)Cl is chloro(crotyl)(2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1'-biphenyl)palladium(II) .
Scientific Research Applications
RuPhos Pd(crotyl)Cl demonstrates excellent performance in amination reactions, especially with faster reaction rates when used with secondary amines . Additionally, RuPhos is used as a ligand in Pd-catalyzed alkene difunctionalization reactions of enolates .
Case Studies
- Alkene Difunctionalization: RuPhos is utilized as a ligand in palladium-catalyzed alkene difunctionalization reactions of enolates. For example, it facilitates the coupling of a substrate with diethyl malonate to produce a spirocycle in high yield . Similarly, it is effective in coupling sterically hindered methyl isobutyrate with terminal alkene substrates .
- Suzuki-Miyaura Coupling: In the synthesis of a drug candidate (17) for treating cancers, RuPhos, in conjunction with PdCl2(PhCN)2, enabled complete conversion in a Suzuki-Miyaura coupling, which is used to install the azaindole structure from a boronate ester .
- Buchwald-Hartwig Amination: RuPhos is used in Buchwald-Hartwig amination reactions. In the synthesis of an intermediate (89) of abemaciclib (Verzenio), RuPhos was the only ligand screened that provided the desired conversion with lower loadings of palladium, which is used to treat breast cancer .
Table of Applications
Mechanism of Action
The mechanism of action of RuPhosPd(crotyl)Cl involves the activation of the palladium center by the RuPhos ligand. The bulky, electron-rich ligand enhances the reactivity of the palladium, facilitating the formation of key intermediates in the catalytic cycle. The crotyl group plays a crucial role in stabilizing these intermediates, allowing for efficient catalysis. The molecular targets include aryl halides and amines, which undergo oxidative addition and reductive elimination steps to form the desired products .
Comparison with Similar Compounds
Similar Compounds
XPhosPd(crotyl)Cl: Similar to RuPhosPd(crotyl)Cl but with a different ligand structure.
SPhosPd(crotyl)Cl: Another palladium-based catalyst with a different ligand.
Uniqueness
This compound is unique due to its bulky, electron-rich RuPhos ligand, which provides enhanced reactivity and minimizes side product formation. This makes it particularly effective in amination reactions and other catalytic processes where high efficiency and selectivity are required .
Biological Activity
RuPhosPd(crotyl)Cl is a palladium(II) complex that has garnered attention for its significant role in catalyzing various organic reactions, particularly in cross-coupling processes. This article delves into its biological activity, focusing on its reactivity patterns, applications in synthetic chemistry, and comparative performance with other palladium complexes.
Structural Characteristics
This compound features a palladium center coordinated to a crotyl group and the RuPhos ligand. The structure is crucial as it enhances the reactivity and stability of the complex in catalytic processes. The molecular formula is C34H50ClO2PPd, with a molecular weight of 663.62 g/mol, and it contains approximately 16.04% palladium by weight .
Catalytic Applications
Cross-Coupling Reactions : this compound is primarily utilized in cross-coupling reactions such as:
- Suzuki-Miyaura Reaction : Effective in coupling aryl halides with boronic acids, leading to biaryl compounds.
- Buchwald-Hartwig Amination : Facilitates the formation of substituted amines from aryl halides and amines.
The presence of the crotyl group allows for unique reactivity patterns, enhancing the formation of diverse products depending on the substrates employed .
Comparative Performance
A comparison of this compound with other palladium complexes reveals its unique advantages:
Compound | Ligand Type | Unique Features |
---|---|---|
CinnamylPd(IPr)Cl | N-Heterocyclic | Higher activity due to steric bulk |
AllylPd(IPr)Cl | N-Heterocyclic | Less stable; prone to dimerization |
Pd(dppf)Cl | Diphosphine | Broad scope for various coupling reactions |
Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Established catalyst for numerous reactions |
This compound | Phosphine | Enhanced stability and reactivity in amination reactions |
The RuPhos ligand contributes to superior selectivity and yield in target products compared to other catalysts .
Reaction Conditions and Performance
Research indicates that modifying reaction conditions such as temperature, solvent choice, and ligand concentration can significantly influence the catalytic performance of this compound. For instance, studies have shown that this complex exhibits improved reaction rates when used with secondary amines in amination reactions, achieving faster conversions compared to other palladium catalysts .
Case Studies
- Amination Reactions : In a study involving the synthesis of complex organic molecules, this compound demonstrated superior performance in Buchwald-Hartwig amination reactions, achieving high yields with minimal side products. The reaction conditions were optimized to maximize conversion rates while maintaining product purity .
- Suzuki-Miyaura Couplings : Another investigation highlighted the efficiency of this compound in Suzuki-Miyaura reactions, where it facilitated complete conversion of aryl halides at lower catalyst loadings compared to traditional methods. This was attributed to the unique electronic properties imparted by the RuPhos ligand .
Properties
Molecular Formula |
Tb96 |
---|---|
Molecular Weight |
15256.834 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/96Tb |
InChI Key |
LRULPCBGFGVMGB-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
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